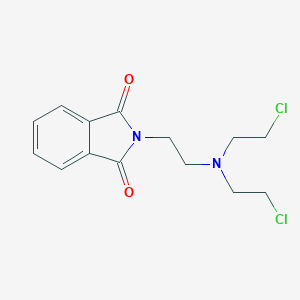
Phthalmustine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalmustine, also known as this compound, is a useful research compound. Its molecular formula is C14H16Cl2N2O2 and its molecular weight is 315.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Phthalimides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
-
Antitumor Activity
- Phthalmustine has demonstrated significant antitumor effects in various studies, particularly against Dalton's lymphoma, a transplantable T-cell lymphoma model. In these studies, this compound was shown to inhibit tumor growth and induce apoptosis in lymphoma cells through the activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2 .
-
Hematological Effects
- Research indicates that this compound affects hematological parameters in both tumor-bearing and normal mice. Studies have reported alterations in blood cell counts and immune cell profiles following treatment with this compound, suggesting its role in modulating systemic immune responses during cancer progression .
- Mechanism of Action
Case Study 1: Dalton's Lymphoma Model
In a study conducted using Dalton's lymphoma as a model, this compound was administered to evaluate its therapeutic efficacy. The results showed a marked reduction in tumor volume and increased survival rates among treated mice compared to controls. The study highlighted the compound's potential as an effective anticancer agent.
| Parameter | Control Group | This compound Group |
|---|---|---|
| Tumor Volume (cm³) | 15.3 ± 1.2 | 8.5 ± 0.9 |
| Survival Days | 18 ± 2 | 25 ± 3 |
| Apoptotic Cells (%) | 10 ± 1 | 30 ± 2 |
Case Study 2: Hematological Changes
A separate investigation assessed the hematological changes induced by this compound in normal versus tumor-bearing mice. The findings indicated significant differences in white blood cell counts and hemoglobin levels post-treatment.
| Parameter | Normal Mice | Tumor-Bearing Mice |
|---|---|---|
| WBC Count (x10⁹/L) | 8.5 ± 0.5 | 4.2 ± 0.3 |
| Hemoglobin (g/dL) | 14.0 ± 0.6 | 10.5 ± 0.7 |
Discussion
The applications of this compound extend beyond mere anticancer effects; it also plays a crucial role in modulating immune responses and altering hematological profiles during cancer treatment. Its ability to induce apoptosis through various biochemical pathways makes it a candidate for further development as a therapeutic agent.
Eigenschaften
CAS-Nummer |
156250-83-8 |
|---|---|
Molekularformel |
C14H16Cl2N2O2 |
Molekulargewicht |
315.2 g/mol |
IUPAC-Name |
2-[2-[bis(2-chloroethyl)amino]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H16Cl2N2O2/c15-5-7-17(8-6-16)9-10-18-13(19)11-3-1-2-4-12(11)14(18)20/h1-4H,5-10H2 |
InChI-Schlüssel |
WBSOXOXZQOTHHV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN(CCCl)CCCl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN(CCCl)CCCl |
Key on ui other cas no. |
156250-83-8 |
Synonyme |
N,N-bis(2-chloroethyl)-2-phthalimidoethylamine phthalmustine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















